molecular formula C15H21NO2 B1615660 7-(2-Hydroxy-3-isopropylaminopropoxy)indene CAS No. 30190-86-4

7-(2-Hydroxy-3-isopropylaminopropoxy)indene

Cat. No. B1615660
CAS RN: 30190-86-4
M. Wt: 247.33 g/mol
InChI Key: SAWHVYHGMYAXLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-(2-Hydroxy-3-isopropylaminopropoxy)indene” also known as “1-(7-indenyloxy)3-isopropylaminopropane-2-ol hydrochloride” or “YB-2” has been reported to possess a potent beta-adrenergic receptor blocking activity with a mild intrinsic beta-sympathomimetic activity and a local anesthetic effect .


Molecular Structure Analysis

The molecular formula of this compound is C15H21NO2 . It has a racemic stereochemistry . The SMILES representation of the molecule is Cl.CC(C)NCC(O)COC1=C2CC=CC2=CC=C1 .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 247.3327 . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Beta-Adrenergic Receptor Blocking Activity

This compound has been reported to possess potent beta-adrenergic receptor blocking activity . This means it can interfere with the binding of adrenaline and related substances to the beta receptors on nerves. This can have various effects on the heart, including reducing heart rate and blood pressure.

Intrinsic Beta-Sympathomimetic Activity

In addition to its beta-blocking activity, this compound also exhibits mild intrinsic beta-sympathomimetic activity . This means it can mimic some of the effects of the sympathetic nervous system, which can be useful in certain medical conditions.

Local Anesthetic Effect

The compound has been found to have a local anesthetic effect . This means it can be used to numb a specific area of the body to prevent or reduce pain.

Treatment of Ouabain-Induced Arrhythmias

It has been reported to be effective against ouabain-induced arrhythmias . Ouabain is a substance that can cause irregular heart rhythms, and this compound can help to counteract this effect.

Treatment of Epinephrine-Induced Arrhythmias

Similarly, this compound has been found to be effective against arrhythmias induced by epinephrine . Epinephrine, also known as adrenaline, can sometimes cause irregular heart rhythms, and this compound can help to stabilize the heart rate.

Reduction of Vascular Resistance

This compound has been found to possess an antihypertensive activity associated with a reduction of vascular resistance . This means it can help to widen blood vessels, which can reduce blood pressure and improve blood flow.

Component of Indenolol Hydrochloride

This compound is a component of Indenolol hydrochloride, which is a mixture of 1-(7-indenyloxy)3-isopropylaminopropane-2-ol hydrochloride and 1-(4-indenyloxy)-3-isopropylamino-2-propanol monohydrochloride . This suggests it could have a range of potential uses in medicine, depending on the specific properties of the mixture.

properties

IUPAC Name

1-(3H-inden-4-yloxy)-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-11(2)16-9-13(17)10-18-15-8-4-6-12-5-3-7-14(12)15/h3-6,8,11,13,16-17H,7,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAWHVYHGMYAXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101021250
Record name 1-(1H-Inden-7-yloxy)-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

30190-86-4
Record name 7-(2-Hydroxy-3-isopropylaminopropoxy)indene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030190864
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(1H-Inden-7-yloxy)-3-[(1-methylethyl)amino]-2-propanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101021250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(2-HYDROXY-3-ISOPROPYLAMINOPROPOXY)INDENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OJH4VNY008
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-Hydroxy-3-isopropylaminopropoxy)indene
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
7-(2-Hydroxy-3-isopropylaminopropoxy)indene
Reactant of Route 3
Reactant of Route 3
7-(2-Hydroxy-3-isopropylaminopropoxy)indene
Reactant of Route 4
7-(2-Hydroxy-3-isopropylaminopropoxy)indene
Reactant of Route 5
Reactant of Route 5
7-(2-Hydroxy-3-isopropylaminopropoxy)indene
Reactant of Route 6
Reactant of Route 6
7-(2-Hydroxy-3-isopropylaminopropoxy)indene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.